ethyl 1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
ethyl 1-oxaspiro[23]hexane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes an oxirane ring fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of ethyl diazoacetate with an appropriate oxirane precursor under controlled conditions. The reaction is often catalyzed by transition metal complexes, such as rhodium or copper catalysts, which facilitate the formation of the spirocyclic structure through a carbene intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: ethyl 1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted spirocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of diols or other reduced products.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
ethyl 1-oxaspiro[2.3]hexane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-oxaspiro[23]hexane-2-carboxylate involves its reactivity due to the strained ring system The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions
Comparison with Similar Compounds
- 1-Oxaspiro[2.3]hexane-2-carboxylic acid, methyl ester
- 1-Oxaspiro[2.3]hexane-5-carboxylic acid
- 1-Azaspiro[2.3]hexane-2-carboxylic acid, ethyl ester
Uniqueness: ethyl 1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination imparts distinct reactivity and potential applications compared to its analogs. The ethyl ester group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-oxaspiro[2.3]hexane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSUEYRJVSLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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